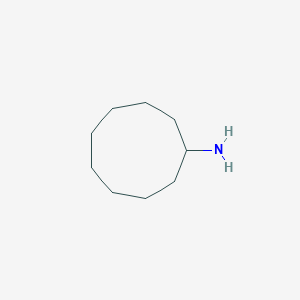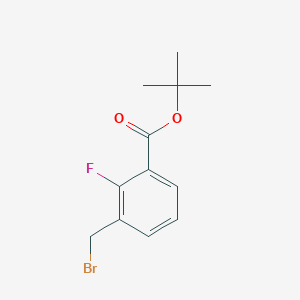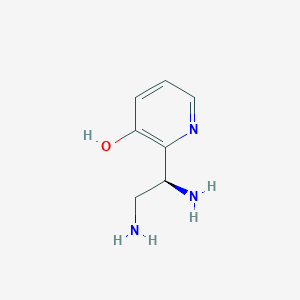
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol is a chiral organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a diaminoethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,2-Diaminoethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction: The hydroxyl group is introduced at the third position of the pyridine ring through selective hydroxylation reactions.
Diaminoethyl Group Addition: The diaminoethyl group is introduced via nucleophilic substitution reactions, often using ethylenediamine as a reagent.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved through various methods such as chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the laboratory synthesis procedures to accommodate larger quantities.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The diaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes depending on the specific reaction conditions.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different substituents replacing the diaminoethyl group.
科学的研究の応用
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
作用機序
The mechanism by which (S)-2-(1,2-Diaminoethyl)pyridin-3-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.
類似化合物との比較
Similar Compounds
®-2-(1,2-Diaminoethyl)pyridin-3-ol: The enantiomer of the compound, which may have different biological activities.
2-(1,2-Diaminoethyl)pyridin-3-ol: The racemic mixture containing both (S)- and ®-enantiomers.
2-(Aminoethyl)pyridin-3-ol: A similar compound lacking one amino group.
Uniqueness
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and different pharmacological properties compared to its enantiomer or racemic mixture.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-[(1S)-1,2-diaminoethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H11N3O/c8-4-5(9)7-6(11)2-1-3-10-7/h1-3,5,11H,4,8-9H2/t5-/m0/s1 |
InChIキー |
JUNUABYSFBUZOA-YFKPBYRVSA-N |
異性体SMILES |
C1=CC(=C(N=C1)[C@H](CN)N)O |
正規SMILES |
C1=CC(=C(N=C1)C(CN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


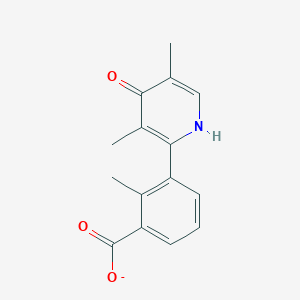
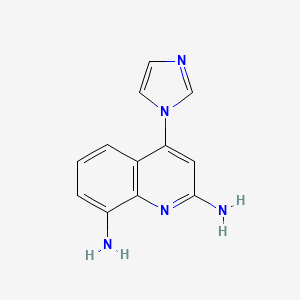

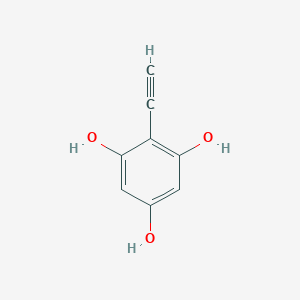

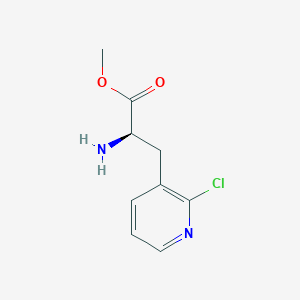
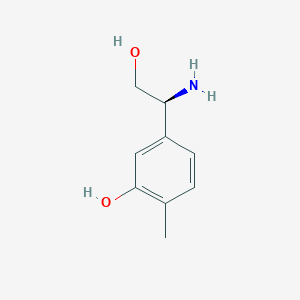

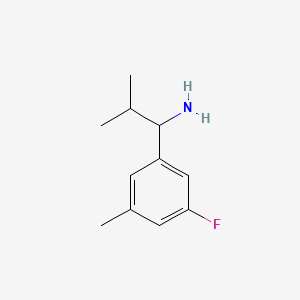

![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
